7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline
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Overview
Description
7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 4th position, and a 4-methylpiperidin-1-yl group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4,7-dichloroquinoline with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 2nd position with the 4-methylpiperidin-1-yl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced forms of the quinoline ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline is largely dependent on its interaction with biological targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby inhibiting their activity. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-methyl-2-(3-methylpiperidin-1-yl)quinoline
- 7-Chloro-4,8-dimethyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
- 2-Azepan-1-yl-7-chloro-4-methylquinoline
Uniqueness
7-Chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group at the 2nd position enhances its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
7-chloro-4-methyl-2-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-11-5-7-19(8-6-11)16-9-12(2)14-4-3-13(17)10-15(14)18-16/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLUWZXBKVTFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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